molecular formula C23H24N4O5 B12174989 methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12174989
M. Wt: 436.5 g/mol
InChI Key: QDMBRXBLALYGLV-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique structure combining a benzoate ester with an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethoxybenzaldehyde with an appropriate amine to form the imidazo[4,5-c]pyridine core. This intermediate is then coupled with methyl 3-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: Similar in structure but lacks the imidazo[4,5-c]pyridine core.

    4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine: Shares the imidazo[4,5-c]pyridine core but differs in functional groups.

Uniqueness

Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of a benzoate ester with an imidazo[4,5-c]pyridine core, providing distinct chemical and biological properties .

Biological Activity

Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential biological activity. This article aims to provide a detailed overview of its biological activities based on available research findings.

  • Molecular Formula : C24H26N4O6
  • Molecular Weight : 466.5 g/mol
  • CAS Number : 1219555-70-0

The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized that the compound may inhibit specific enzymes or receptors involved in critical cellular processes. The exact mechanisms remain under investigation but could involve modulation of signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that derivatives of imidazopyridine compounds exhibit significant anticancer activity. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown promising results against various cancer cell lines. For example:
    • FGFR1 Inhibition : IC50 values for similar compounds targeting FGFR1 were reported as low as 2.0 nM .
    • Cell Line Studies : In studies conducted on KG1 and SNU16 cell lines, IC50 values were found to be 25.3 nM and 77.4 nM respectively .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Bioavailability : Preliminary data suggest that compounds in this class may exhibit high oral bioavailability (56-109%) .
  • Toxicity Studies : Toxicity assessments indicate that adverse effects were noted at higher doses (100 mg/kg), which is essential for determining safe dosage levels in clinical applications .

Data Table of Biological Activities

Activity TypeTarget/AssayIC50 Value (nM)Reference
FGFR1 InhibitionEnzymatic Assay< 2.0
KG1 Cell LineAntiproliferative Activity25.3
SNU16 Cell LineAntiproliferative Activity77.4
pMAPK InhibitionLiver and Lung>50

Case Studies

  • Study on Anticancer Activity :
    • A study investigated the effects of methyl derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at nanomolar concentrations.
    • The presence of the methoxyphenyl group was identified as a key structural feature contributing to enhanced activity.
  • Pharmacokinetic Analysis :
    • Research involving oral and intravenous administration in animal models revealed comparable systemic exposure across routes, emphasizing the compound's potential for effective delivery methods in therapeutic settings.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 3-[[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C23H24N4O5/c1-30-17-10-15(11-18(12-17)31-2)21-20-19(24-13-25-20)7-8-27(21)23(29)26-16-6-4-5-14(9-16)22(28)32-3/h4-6,9-13,21H,7-8H2,1-3H3,(H,24,25)(H,26,29)

InChI Key

QDMBRXBLALYGLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2C3=C(CCN2C(=O)NC4=CC=CC(=C4)C(=O)OC)NC=N3)OC

Origin of Product

United States

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